![molecular formula C10H21NO3 B064299 tert-Butyl ethyl3-hydroxypropylcarbamate CAS No. 182951-96-8](/img/structure/B64299.png)
tert-Butyl ethyl3-hydroxypropylcarbamate
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Overview
Description
Synthesis Analysis
The synthesis of carbamate esters, including compounds like "tert-Butyl ethyl3-hydroxypropylcarbamate," typically involves the reaction of alcohols with isocyanates or urea derivatives. A study on the synthesis of similar compounds shows that tert-butyl carbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using a methanol-water mixture with sodium benzenesulfinate and formic acid, indicating a pathway for the synthesis of tert-butyl hydroxycarbamates (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of carbamate esters, including tert-butyl derivatives, is characterized by X—H···O (X = N,O) hydrogen bonds, creating layered structures. This hydrogen bonding plays a critical role in stabilizing the molecular structure and influencing its chemical behavior (Howie et al., 2011).
Chemical Reactions and Properties
Tert-butyl carbamates engage in various chemical reactions, serving as intermediates in the synthesis of biologically active compounds. Their reactivity includes nucleophilic substitution and reduction processes, highlighting their utility in creating complex organic molecules (Zhao et al., 2017).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis and Activity : Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including derivatives of tert-butyl ethyl3-hydroxypropylcarbamate, have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Certain compounds showed strong hypotensive action and antiarrhythmic activity comparable to the reference drug Propranolol (Chalina, Chakarova, & Staneva, 1998).
Environmental Applications
- Degradation Pathways : The UV/H2O2 process for the degradation of tert-butyl ethers in aqueous solutions generates a variety of byproducts. This study provides insight into the detailed reaction mechanisms involved in the degradation of these ethers, including this compound (Stefan, Mack, & Bolton, 2000).
Polymer Chemistry
- Polymer Modification : The postpolymerization functionalization of hydroxyl-group terminated polymers with various functional isocyanate derivatives has been explored. This includes modification with tert-butyl acrylate and derivatives, providing insights relevant to the use of this compound in polymer chemistry (Biedermann et al., 2011).
Analytical Chemistry
- Analysis of Fuel Oxygenates : Methyl tert-butyl ether (MTBE) and related compounds are analyzed using various analytical techniques, including GC/MS and IC. This research can be extrapolated to the study of this compound and similar compounds (Wheeler, Thompson, Ray, & Wilcox, 1971).
Environmental Toxicology
- Biotransformation in Environment : The study of the biotransformation and fate of methyl tert-butyl ether (MTBE) and related oxygenates in the environment provides insights into the behavior of this compound in similar contexts. It focuses on microbial degradation and the environmental fate of these compounds (Fayolle, Vandecasteele, & Monot, 2001).
Mechanism of Action
Mode of Action
It’s worth noting that tert-butyl groups in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations, biosynthetic, and biodegradation pathways .
properties
IUPAC Name |
tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRRDGESNRYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCO)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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